Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate
Overview
Description
Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate: is an organic compound with the molecular formula C11H14O4 and a molecular weight of 210.23 g/mol . This compound is a derivative of ferulic acid and is characterized by the presence of a methoxy group and a hydroxy group on the aromatic ring, as well as a propanoate ester group .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification Reaction: One common method for synthesizing methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate involves the esterification of 3-(4-hydroxy-3-methoxyphenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrially, the compound can be produced using similar esterification processes, but on a larger scale with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be reduced to form the corresponding alcohols or other reduced products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or other reduced products.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Antioxidant Properties: The compound exhibits antioxidant activity and is studied for its potential health benefits.
Biomarker: It is used as a biomarker for the consumption of certain foods or beverages, such as coffee.
Industry:
Mechanism of Action
Molecular Targets and Pathways:
Antioxidant Activity: The compound exerts its effects by scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate: This compound has a similar structure but with different positions of the hydroxy and methoxy groups.
Methyl ferulate: Another related compound with a similar ester group but different substitution patterns on the aromatic ring.
Uniqueness:
Properties
IUPAC Name |
methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-14-10-7-8(3-5-9(10)12)4-6-11(13)15-2/h3,5,7,12H,4,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTCYIZPTRRYOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCC(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40335186 | |
Record name | Methyl 3-(4-Hydroxy-3-methoxyphenyl)propionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40335186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56024-44-3 | |
Record name | Methyl 3-(4-Hydroxy-3-methoxyphenyl)propionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40335186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What other phenolic compounds were found alongside Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate in Chenopodium album?
A1: The study identified a variety of phenolic compounds in Chenopodium album along with this compound. These include cinnamic acid, 4-hydroxy-cinnamic acid, ferulic acid, methyl ferulate, sinapic acid, 4-(1-hydroxyethyl)-2-methoxyphenol, vanillyl alcohol, 4-(hydroxymethyl)-2-methoxyphenol, 4-hydroxy-3-methoxybenzoic acid, and 4-vinylphenol. [] You can find more details about these compounds and their isolation in the original research article: .
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